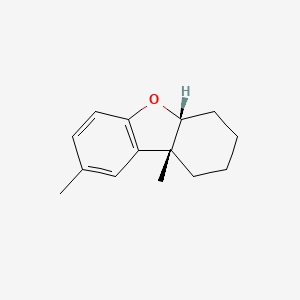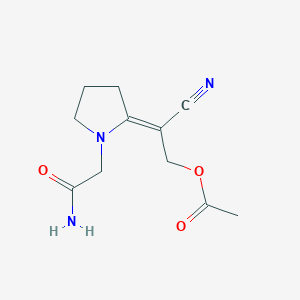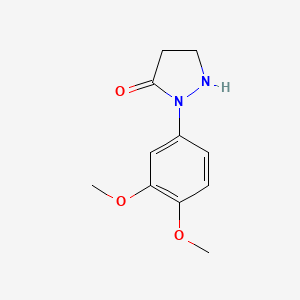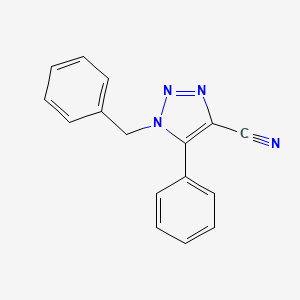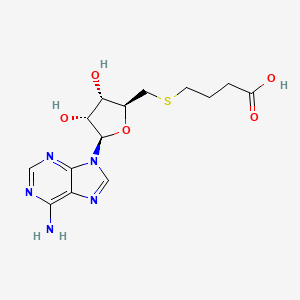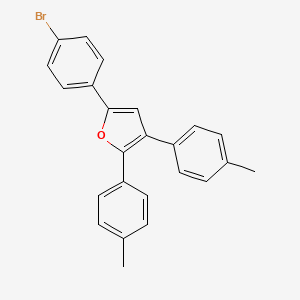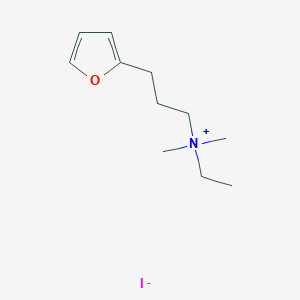
Dimethylethyl(3-(2-furyl)propyl)ammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide is a chemical compound known for its unique structure and properties. This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a propan-1-aminium group. The presence of the iodide ion makes it a salt, which can influence its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide typically involves the reaction of a furan derivative with an amine under controlled conditions. One common method is the alkylation of 3-(furan-2-yl)-n,n-dimethylpropan-1-amine with ethyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained at around 60-80°C to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Corresponding halide or hydroxide salts.
Wissenschaftliche Forschungsanwendungen
N-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of n-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aminium group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-3-(furan-2-yl)-n,n,2-trimethylpropan-1-aminium iodide
- N-methyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide
Uniqueness
N-ethyl-3-(furan-2-yl)-n,n-dimethylpropan-1-aminium iodide is unique due to its specific substitution pattern on the propan-1-aminium group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
25537-82-0 |
|---|---|
Molekularformel |
C11H20INO |
Molekulargewicht |
309.19 g/mol |
IUPAC-Name |
ethyl-[3-(furan-2-yl)propyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C11H20NO.HI/c1-4-12(2,3)9-5-7-11-8-6-10-13-11;/h6,8,10H,4-5,7,9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CFCHUEVFNSHZST-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(C)CCCC1=CC=CO1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)

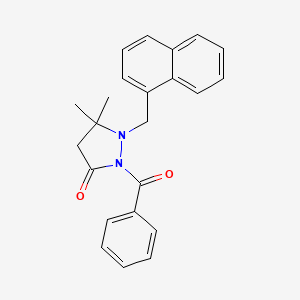
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)

